molecular formula C9H8O3 B13401645 (2S,3R)-3-phenyloxirane-2-carboxylic acid

(2S,3R)-3-phenyloxirane-2-carboxylic acid

Cat. No.: B13401645
M. Wt: 164.16 g/mol
InChI Key: HALONVPKHYIEQU-SFYZADRCSA-N
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Description

(2S,3R)-3-phenyloxirane-2-carboxylic acid is an organic compound with a unique structure that includes an oxirane (epoxide) ring and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-3-phenyloxirane-2-carboxylic acid typically involves the epoxidation of a suitable precursor. One common method is the Sharpless asymmetric epoxidation, which uses a chiral catalyst to achieve high enantioselectivity. The reaction conditions often include the use of titanium isopropoxide and diethyl tartrate in the presence of tert-butyl hydroperoxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired enantiomer in high purity.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-3-phenyloxirane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The epoxide ring can be oxidized to form diols.

    Reduction: Reduction of the carboxylic acid group can yield alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different functionalized derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxide ring under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

In organic synthesis, (2S,3R)-3-phenyloxirane-2-carboxylic acid serves as a valuable intermediate for the preparation of more complex molecules. Its chiral nature makes it useful in the synthesis of enantiomerically pure compounds.

Biology

In biological research, this compound can be used to study enzyme-catalyzed reactions involving epoxides and carboxylic acids. It also serves as a model compound for investigating the mechanisms of epoxide hydrolases.

Medicine

In medicinal chemistry, this compound is explored for its potential as a building block for drug development. Its derivatives may exhibit pharmacological activities, including anti-inflammatory and anticancer properties.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and chiral properties make it suitable for applications in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of (2S,3R)-3-phenyloxirane-2-carboxylic acid involves its interaction with various molecular targets. The epoxide ring can undergo nucleophilic attack, leading to ring-opening reactions. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s reactivity and binding properties. These interactions are crucial in its applications in organic synthesis and medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

    (2S,3R)-2,3-dibromo-3-phenylpropanoic acid: This compound has a similar structure but contains bromine atoms instead of an epoxide ring.

    (2S,3R)-3-phenylpropanoic acid: Lacks the epoxide ring, making it less reactive in certain types of chemical reactions.

Uniqueness

(2S,3R)-3-phenyloxirane-2-carboxylic acid is unique due to the presence of both an epoxide ring and a carboxylic acid group. This combination imparts distinct reactivity and chiral properties, making it a versatile compound in various fields of research and industry.

Properties

Molecular Formula

C9H8O3

Molecular Weight

164.16 g/mol

IUPAC Name

(2S,3R)-3-phenyloxirane-2-carboxylic acid

InChI

InChI=1S/C9H8O3/c10-9(11)8-7(12-8)6-4-2-1-3-5-6/h1-5,7-8H,(H,10,11)/t7-,8+/m1/s1

InChI Key

HALONVPKHYIEQU-SFYZADRCSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@@H]2[C@H](O2)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C2C(O2)C(=O)O

Origin of Product

United States

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